4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one involves several steps, starting from the extraction of Mesua ferrea. The plant’s seeds, leaves, and stem bark are typically used for extraction. Common solvents used in the extraction process include petroleum ether, chloroform, and ethanol . The extracted compounds are then subjected to various purification processes to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds of this compound, each with distinct pharmacological properties .
Scientific Research Applications
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and gene expression.
Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and microbial infections.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one is unique compared to other similar compounds due to its multifaceted pharmacological activities. Similar compounds include:
Mesuaferrins: Also derived from Mesua ferrea, known for their anti-inflammatory properties.
Mesuaxanthones: Known for their antioxidant and anticancer activities.
Mesuarin: Exhibits antimicrobial and anti-inflammatory effects
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.
Properties
CAS No. |
16117-33-2 |
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Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C23H30O5/c1-7-13(5)16-11-17(24)28-23-18(16)21(26)15(10-9-12(3)4)22(27)19(23)20(25)14(6)8-2/h9,11,13-14,26-27H,7-8,10H2,1-6H3 |
InChI Key |
YYAFOTWMPGOEDC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)C(C)CC)O)CC=C(C)C)O |
Canonical SMILES |
CCC(C)C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)C(C)CC)O)CC=C(C)C)O |
Origin of Product |
United States |
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